molecular formula C15H10BrN B12662726 2-(3-Bromophenyl)-3-phenylacrylonitrile CAS No. 7496-20-0

2-(3-Bromophenyl)-3-phenylacrylonitrile

Cat. No.: B12662726
CAS No.: 7496-20-0
M. Wt: 284.15 g/mol
InChI Key: UTMZDQWDIFQAAW-NTEUORMPSA-N
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Description

2-(3-Bromophenyl)-3-phenylacrylonitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-3-phenylacrylonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenylacrylonitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-3-phenylacrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-3-phenylacrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3-phenylacrylonitrile: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)-3-phenylacrylonitrile: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)-3-methylacrylonitrile: Methyl group instead of phenyl.

Uniqueness

2-(3-Bromophenyl)-3-phenylacrylonitrile is unique due to the specific positioning of the bromine atom and the phenyl group, which can influence its chemical reactivity and interactions. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

7496-20-0

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

(Z)-2-(3-bromophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10BrN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+

InChI Key

UTMZDQWDIFQAAW-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Br

Origin of Product

United States

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